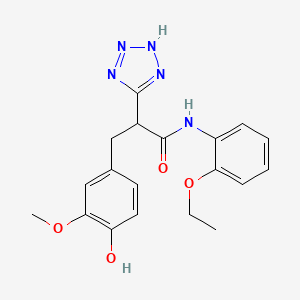![molecular formula C16H17N7O2S2 B2561294 2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1105197-47-4](/img/structure/B2561294.png)
2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of imidazo[2,1-b]thiazole, which has been found to be important in the search for new anti-mycobacterial agents . It is part of a series of novel imidazo[2,1-b]thiazole and benzo[d]-imidazo[2,1-b]thiazole carboxamide analogues .
Synthesis Analysis
The compound was synthesized as part of a series of novel imidazo[2,1-b]thiazole and benzo[d]-imidazo[2,1-b]thiazole carboxamide analogues . The synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Molecular Structure Analysis
The molecular structure of the compound is derived from the imidazo[2,1-b]thiazole motif . The compound contains a fused imidazo[2,1-b]thiazole motif in the core structure .Chemical Reactions Analysis
The compound underwent oxidative metabolism in NADPH- and glutathione-supplemented human liver microsomes to yield glutathione conjugates . This is consistent with its bioactivation to reactive species .Aplicaciones Científicas De Investigación
Antimicrobial Effects
The antimicrobial activities of novel thiazole derivatives, including compounds structurally related to the specified chemical, have been extensively studied. These substances have shown considerable effect against a range of pathogenic microorganisms, including foodborne Gram-positive and Gram-negative bacteria, various Candida species, and some filamentous fungi species such as Aspergillus and Penicillium (Cankilic & Yurttaş, 2017). This highlights their potential use in combating microbial infections and in food preservation strategies.
Antiviral Activity
Research into benzimidazole derivatives incorporating the triazole moiety, akin to the core structure of the specified chemical, has identified compounds with significant activity against hepatitis C virus (HCV), underscoring their potential as antiviral agents. This is particularly relevant given the global health challenge posed by HCV (Youssif et al., 2016).
Insecticidal Assessment
Studies have also explored the insecticidal properties of similar compounds, particularly against agricultural pests such as the cotton leafworm, Spodoptera littoralis. These findings are important for the development of new agricultural chemicals that can help manage pest populations and protect crops (Fadda et al., 2017).
Anticancer Screening
The exploration of thiazole and benzimidazole derivatives for anticancer applications has been a notable area of research. These compounds have been evaluated for their cytotoxic activities against various cancer cell lines, revealing some derivatives with promising anticancer properties (Abu-Melha, 2021). This suggests their potential utility in developing new cancer therapies.
Antimicrobial and Mosquito Larvicidal Activity
Additional studies have identified thiazole derivatives with not only antimicrobial but also mosquito larvicidal activities. This dual-functionality underscores the potential of such compounds in public health applications, particularly in mosquito control and disease prevention efforts (Rajanarendar et al., 2010).
Mecanismo De Acción
The compound showed significant activity against Mycobacterium tuberculosis (Mtb) H37Ra . Molecular docking and dynamics studies were carried out for the most active compounds in order to understand the putative binding pattern, as well as stability of the protein–ligand complex, against the selected target Pantothenate synthetase of Mtb .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[4-ethyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O2S2/c1-4-22-14(13-10(3)17-15-23(13)5-6-26-15)19-20-16(22)27-8-12(24)18-11-7-9(2)25-21-11/h5-7H,4,8H2,1-3H3,(H,18,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEVEQOAGMKXGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=NOC(=C2)C)C3=C(N=C4N3C=CS4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


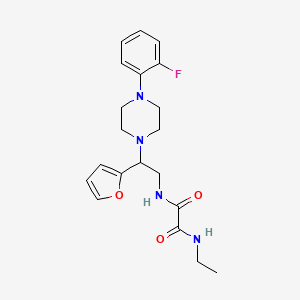

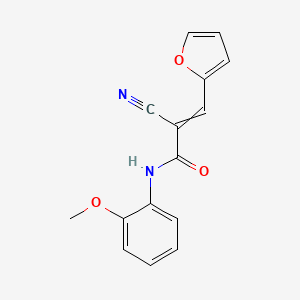
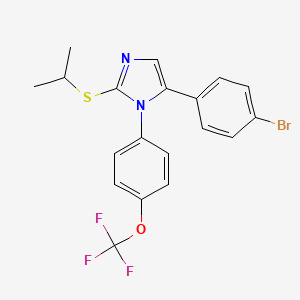
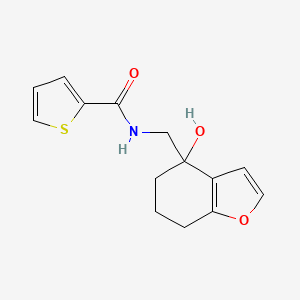
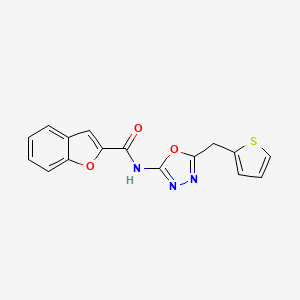
![6-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2561227.png)

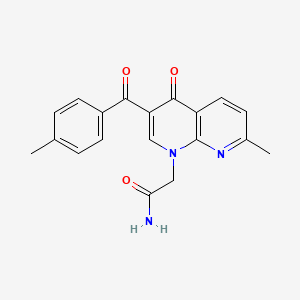
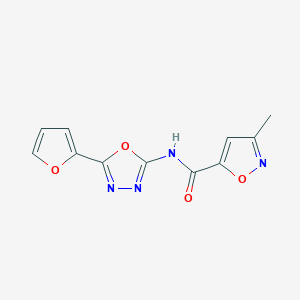
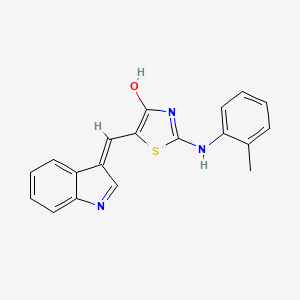
![5,7-Dimethylimidazo[1,2-a]pyridine](/img/structure/B2561233.png)
